molecular formula C9H12O5 B2741516 4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2230807-41-5

4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2741516
CAS No.: 2230807-41-5
M. Wt: 200.19
InChI Key: WZOFQIRJDSVCNL-UHFFFAOYSA-N
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Description

4-(Ethoxycarbonyl)-2-oxabicyclo[211]hexane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes an ethoxycarbonyl group and an oxabicyclohexane ring

Scientific Research Applications

4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and materials. In biology and medicine, its unique structure makes it a potential candidate for drug development and biochemical studies. Additionally, its properties are being explored for use in industrial applications, such as the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of carboxylic acids in chemical reactions often involves the donation of a proton, resulting in a carboxylate ion . This can then participate in various reactions, such as nucleophilic substitution .

Safety and Hazards

Carboxylic acids can cause skin and eye irritation . Proper safety measures, such as wearing protective gloves and eye protection, should be taken when handling these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires specialized equipment and glassware, making it technically challenging and difficult to scale up. recent advancements have introduced more efficient and modular approaches using photochemistry to access new building blocks .

Industrial Production Methods: Industrial production methods for this compound are still under development, with a focus on improving scalability and efficiency. The use of photochemistry and other advanced synthetic techniques is being explored to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the ethoxycarbonyl and oxabicyclohexane groups, which provide unique reactivity patterns .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid include other bicyclic structures such as bicyclo[1.1.1]pentane and bicyclo[2.2.1]heptane . These compounds share structural similarities but differ in their chemical properties and reactivity.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and ring structure.

Properties

IUPAC Name

4-ethoxycarbonyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O5/c1-2-13-7(12)8-3-9(4-8,6(10)11)14-5-8/h2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOFQIRJDSVCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230807-41-5
Record name 4-(ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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